9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one typically involves multi-step organic reactions. One common method includes the oxidative cycloisomerization of o-cinnamylanilines . This process is transition-metal-free and involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Diphenyl-[1,3]dioxolo[4,5-g]quinoline
- 7,9-Diphenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- 5,6,7-Trimethoxy-2,4-diphenylquinoline
Uniqueness
What sets 9-methyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one apart is its specific substitution pattern and the presence of the dioxino ring.
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
9-methyl-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C18H15NO3/c1-11-13-9-15-16(22-8-7-21-15)10-14(13)19-18(20)17(11)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
InChI Key |
PBPOHYWBJFYEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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